molecular formula C22H30N4OS B2529080 5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005050-77-0

5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2529080
CAS No.: 1005050-77-0
M. Wt: 398.57
InChI Key: SRFDAWJCAMRPEL-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic molecules featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core. Its structure includes a 3,5-dimethylpiperidinyl group and a 4-isopropylphenyl moiety attached via a methylene bridge at position 5 of the core. The 2-methyl substituent on the thiazole ring further modulates steric and electronic properties. Detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided sources, necessitating reliance on structural analogs for comparative analysis.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-13(2)17-6-8-18(9-7-17)19(25-11-14(3)10-15(4)12-25)20-21(27)26-22(28-20)23-16(5)24-26/h6-9,13-15,19,27H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFDAWJCAMRPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for various biological activities. The presence of the piperidine and isopropylphenyl moieties contributes to its pharmacological profile. The molecular formula and structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅OS
  • SMILES Notation : Cc1cc(SC(=N)N=Nc2c[nH]c(=S)c(=N)c2C)cc(c1)C(C)C

Cytotoxicity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole demonstrate potent activity against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (OSCC) .

Cell Line IC50 (µM) Selectivity Index
HCT116< 1High
HT29< 1High
OSCC (Ca9-22)< 4Moderate

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a candidate for further development as an anti-cancer agent.

The proposed mechanisms through which this compound exerts its cytotoxic effects include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells characterized by caspase activation and mitochondrial membrane potential depolarization .
  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at specific phases (G2/M and subG1), leading to increased rates of apoptosis .

Case Studies

In a controlled study evaluating the efficacy of structurally similar compounds against various cancer types, it was found that those with the thiazolo[3,2-b][1,2,4]triazole core exhibited enhanced selectivity towards malignant cells compared to non-malignant cells. For instance:

  • Study on Colon Cancer Cells : Compounds were tested against HCT116 and HT29 cells with results showing significant cytotoxicity compared to standard treatments like 5-fluorouracil (5-FU). The selectivity index was notably high, indicating lower toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest analog identified in the evidence is 5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 1008068-75-4) . A comparative analysis is outlined below:

Table 1: Structural and Physicochemical Comparison

Property Target Compound (4-isopropylphenyl derivative) Analog (2-fluorophenyl derivative)
Molecular Formula C₂₂H₃₀N₄OS C₁₉H₂₃FN₄OS
Molecular Weight (g/mol) ~398 (calculated) 374.5
Substituent on Phenyl Group 4-isopropyl 2-fluoro
Lipophilicity (Predicted) Higher (bulky isopropyl group) Moderate (electron-withdrawing fluorine)
Steric Demand High (branched isopropyl) Low (planar fluorine)
Reported Data N/A CAS, formula, and molecular weight only

Key Differences and Implications:

Substituent Effects :

  • The 4-isopropylphenyl group in the target compound introduces significant steric bulk and lipophilicity compared to the 2-fluorophenyl group in the analog. This may enhance membrane permeability but reduce solubility in aqueous media.
  • The fluorine atom in the analog could improve metabolic stability via electron-withdrawing effects, whereas the isopropyl group may favor hydrophobic interactions in biological targets.

Molecular Weight: The target compound’s higher molecular weight (~398 vs.

Synthetic Accessibility :

  • The 4-isopropylphenyl substituent may require more complex synthetic steps compared to fluorophenyl derivatives, impacting scalability.

Research Findings and Theoretical Considerations

While experimental data for the target compound are absent in the provided evidence, inferences can be drawn from its structural analog:

  • Biological Activity : Fluorinated analogs like CAS 1008068-75-4 are often prioritized in drug discovery for their balance of stability and reactivity. The target compound’s bulkier substituent might shift activity toward targets requiring steric complementarity (e.g., allosteric enzyme pockets).
  • Pharmacokinetics : The higher lipophilicity of the target compound could prolong half-life but necessitate formulation strategies to address poor aqueous solubility.

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